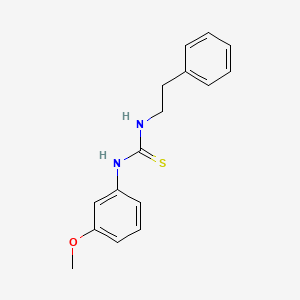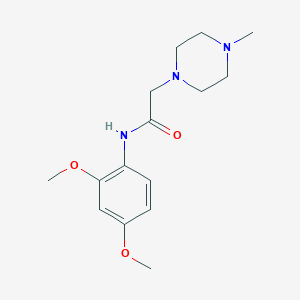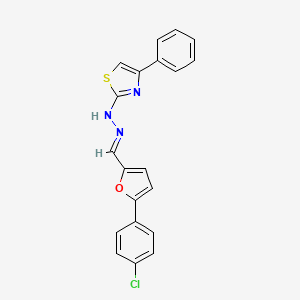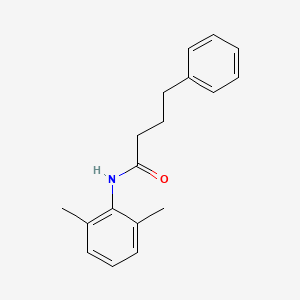
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been studied for its potential applications in various fields of scientific research. MPTU is a thiourea derivative that has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In addition, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to modulate various cellular processes, including DNA replication, cell division, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential side effects on certain cell types.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, including its potential applications in drug development, cancer therapy, and neuroprotection. In drug development, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used as a lead compound for the development of new drugs that target cancer cells or neurodegenerative diseases. In cancer therapy, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be used in combination with other drugs to enhance their anti-tumor effects. In neuroprotection, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea could be further studied for its potential to protect neurons from oxidative stress and apoptosis.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-methoxyaniline with 2-phenylethyl isothiocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea in high purity.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. In immunology, N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXFIBSGWOWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-phenylethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

